6-Methyl-2-(pyridin-3-yl)-4H-1,3-thiazin-4-one
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Overview
Description
6-Methyl-2-(pyridin-3-yl)-4H-1,3-thiazin-4-one is a heterocyclic compound that contains a thiazine ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(pyridin-3-yl)-4H-1,3-thiazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with a suitable thioamide in the presence of a cyclizing agent. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(pyridin-3-yl)-4H-1,3-thiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in chloroform or alkylating agents in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
6-Methyl-2-(pyridin-3-yl)-4H-1,3-thiazin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(pyridin-3-yl)-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4H-1,3-thiazin-4-one: Lacks the pyridine ring, making it less versatile in certain applications.
6-Methyl-2-(pyridin-2-yl)-4H-1,3-thiazin-4-one: Similar structure but with the pyridine ring at a different position, leading to different reactivity and properties.
2-(Pyridin-3-yl)-4H-1,3-thiazin-4-one:
Uniqueness
6-Methyl-2-(pyridin-3-yl)-4H-1,3-thiazin-4-one is unique due to the presence of both the methyl group and the pyridine ring, which confer specific chemical properties and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88136-81-6 |
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Molecular Formula |
C10H8N2OS |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
6-methyl-2-pyridin-3-yl-1,3-thiazin-4-one |
InChI |
InChI=1S/C10H8N2OS/c1-7-5-9(13)12-10(14-7)8-3-2-4-11-6-8/h2-6H,1H3 |
InChI Key |
HMJUVJWAIFNWFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N=C(S1)C2=CN=CC=C2 |
Origin of Product |
United States |
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